Imidazo[1,2-a]pyridine-3-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-4-8-7-10-9-3-1-2-5-11(8)9/h1-3,5,7,12H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVHIFMJVVQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine 3 Ethanol and Analogues
Classical and Modern Approaches to the Imidazo[1,2-a]pyridine (B132010) Scaffold
The synthesis of the imidazo[1,2-a]pyridine ring system is primarily achieved through the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon building block.
One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones. nih.govacs.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine system.
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, catalyst-free versions of this reaction have been reported, utilizing refluxing solvents like dimethylformamide (DMF) or ethanol (B145695). nih.gov The reaction conditions can be tailored to accommodate a wide range of substituted 2-aminopyridines and α-haloketones, providing access to a diverse library of imidazo[1,2-a]pyridine derivatives.
A variation of this classical approach involves the use of other carbonyl compounds. For example, the condensation of 2-aminopyridine with halogenoesters, such as ethyl bromopyruvate, in refluxing ethanol provides a direct route to key intermediates for further functionalization. acs.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | K2CO3, DMF, rt | 2-Phenylimidazo[1,2-a]pyridine (B181562) | nih.gov |
| 2-Aminopyridine | Ethyl bromopyruvate | Refluxing Ethanol | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | acs.org |
| Substituted 2-Aminopyridines | α-Haloketones | Refluxing DMF | Substituted Imidazo[1,2-a]pyridines | nih.gov |
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide. acs.org This reaction is one of the most exploited protocols for the synthesis of 3-amino- and 3-substituted-imidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Lewis or Brønsted acid. A notable advantage of the GBB reaction is the high degree of molecular diversity that can be achieved by simply varying the three starting components.
While the classical Ugi reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, variations of this reaction have been adapted for the synthesis of heterocyclic systems. Ugi-type reactions can be designed to incorporate the 2-aminopyridine moiety, leading to the formation of functionalized imidazo[1,2-a]pyridine derivatives.
Table 2: Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Components | Catalyst | Product Type | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted Acid | 3-Amino- or 3-Substituted-imidazo[1,2-a]pyridines | acs.org |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper Catalyst | Imidazo[1,2-a]pyridines | acs.org |
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. Several such strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. These often involve an initial coupling reaction followed by an intramolecular cyclization. For example, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
Multicomponent Reaction (MCR) Strategies for Imidazo[1,2-a]pyridine Formation
Regioselective C3-Functionalization for the Introduction of the Ethanol Moiety
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This reactivity has been widely exploited to introduce a variety of functional groups. For the synthesis of Imidazo[1,2-a]pyridine-3-ethanol, a two-carbon unit bearing a hydroxyl group needs to be introduced at this position. A common and effective strategy involves a two-step sequence: Friedel-Crafts acylation followed by reduction.
A highly efficient and selective Friedel-Crafts acylation protocol has been developed to introduce an acetyl group at the C3 position of imidazo[1,2-a]pyridines. nih.gov This reaction is catalyzed by aluminum chloride and demonstrates a broad substrate scope, making it a versatile method for generating C3-acetylated imidazo[1,2-a]pyridine building blocks. nih.govresearchgate.net
The resulting 3-acetyl-imidazo[1,2-a]pyridine can then be readily reduced to the corresponding ethanol derivative. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol are typically effective for this transformation. This two-step approach provides a reliable and general route to this compound and its analogues.
Alternatively, direct C3-hydroxyalkylation can be considered. For instance, a Zn(OTf)₂-catalyzed Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes has been reported. mdpi.com While this method primarily uses aldehydes, the concept could potentially be extended to reagents like ethylene (B1197577) oxide to directly install the hydroxyethyl (B10761427) group, although specific examples for this transformation are less common in the literature.
Table 3: Key C3-Functionalization Reactions for the Synthesis of this compound
| Reaction | Reagents | Catalyst/Conditions | Intermediate/Product | Reference |
| Friedel-Crafts Acylation | Imidazo[1,2-a]pyridine, Acetic Anhydride (B1165640) | AlCl₃ | 3-Acetyl-imidazo[1,2-a]pyridine | nih.gov |
| Reduction | 3-Acetyl-imidazo[1,2-a]pyridine | NaBH₄, Methanol | This compound | Inferred from standard reductions |
Direct C–H Functionalization Approaches
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core. nih.gov This approach avoids the need for pre-activated starting materials, offering a more straightforward route to complex molecules. nih.govresearchgate.net The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic, making it susceptible to attack by electrophiles or radicals, which facilitates the formation of new carbon-carbon or carbon-heteroatom bonds at this site. clockss.org
Metal-Catalyzed C–H Activation (e.g., Copper, Palladium)
Transition metal catalysis, particularly with palladium and copper, is a cornerstone of C–H functionalization. These methods provide efficient pathways for creating new bonds under controlled conditions.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the regioselective arylation of imidazo[1,2-a]pyridines at the C-3 position with aryl chlorides. rsc.org This methodology can be applied to synthesize a variety of substituted imidazo[1,2-a]pyridine core π systems. rsc.org For instance, a facile and robust method has been developed using Pd(OAc)₂ as the catalyst, with BuAd₂P as the ligand in NMP solvent at 120 °C. rsc.org Furthermore, palladium-catalyzed sequential reactions, such as Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation, have been used to functionalize the C3 and C6 positions of related imidazo[1,2-a]pyrazines in a one-pot procedure. nih.gov The modification of the imidazo[1,2-a]pyridine ring through Pd-catalyzed reactions like the Mizoroki–Heck reaction is also a reported strategy, though less common for molecules already containing a phosphonate (B1237965) group. nih.gov
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for C–H functionalization. Copper-catalyzed methods have been developed for the synthesis of various imidazo[1,2-a]pyridine derivatives. nih.gov One notable application is the C3-formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as a green oxidant. rsc.org This reaction provides direct access to 3-formyl imidazo[1,2-a]pyridines, which are key precursors that can be subsequently reduced to the desired ethanol moiety. rsc.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of aminopyridines and cinnamaldehydes to directly yield formyl-substituted imidazo[1,2-a]pyridines, preserving the sensitive aldehyde group. rsc.org Copper iodide (CuI) has also been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org
| Catalyst/Reagents | Functionalization Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / BuAd₂P | C3-Arylation | Highly regioselective with aryl chlorides; performed in NMP at 120 °C. | rsc.org |
| Cu Catalyst / DMSO / O₂ | C3-Formylation | Uses DMSO as formylation reagent and O₂ as oxidant. | rsc.org |
| Cu Catalyst / Cinnamaldehydes | Oxidative Cyclization to Formyl Derivatives | Preserves the aldehyde group under oxidative conditions. | rsc.org |
| CuI / O₂ | Synthesis from Acetophenones | Aerobic oxidative synthesis compatible with various functional groups. | organic-chemistry.org |
Metal-Free C–H Functionalization
To enhance the environmental friendliness and cost-effectiveness of syntheses, metal-free C–H functionalization methods have been developed. nih.gov These strategies often rely on the use of alternative activators or catalysts. researchgate.net
One approach involves the use of isocyanides as an amide source, with water serving as the oxygen atom source, to achieve C3-functionalization. researchgate.net Another significant metal-free method is the direct C-3 hydroxylation of imidazo[1,2-a]pyridines using hydrogen peroxide (H₂O₂), which furnishes imidazo[1,2-a]pyridine-3-ols in good yields. researchgate.net Furthermore, the C3-alkylation of imidazo[1,2-a]pyridines can be achieved through conjugate addition reactions with para-quinone methides under metal- and additive-free conditions, yielding adducts in excellent yields. researchgate.net For introducing a two-carbon unit, a catalyst-free multicomponent reaction has been developed to functionalize the C-3 position by reacting an imidazo[1,2-a]pyridine with glyoxylic acid and a boronic acid, which proceeds via an arylomethylation mechanism after decarboxylation. nih.gov
| Reagents | Functionalization Type | Key Features | Reference |
|---|---|---|---|
| H₂O₂ | C3-Hydroxylation | Direct and regioselective hydroxylation. | researchgate.net |
| para-Quinone Methides | C3-Alkylation | 1,6-Nucleophilic addition under mild, additive-free conditions. | researchgate.net |
| Glyoxylic acid / Boronic acid | C3-Arylomethylation | Three-component reaction involving a decarboxylation step. | nih.gov |
| Formaldehyde | Methylene (B1212753) Insertion | Metal-free bridging of two imidazo[1,5-a]pyridine (B1214698) molecules. | nih.gov |
Electrochemical Oxidative Cross-Dehydrogenative Coupling (CDC)
Electrochemical synthesis represents a green and efficient alternative for forming C–N and C–C bonds. rsc.org These methods avoid the use of external chemical oxidants and often proceed under mild conditions. An electrochemical method for synthesizing imidazo[1,2-a]pyridines involves the intermolecular C–N formation and cyclization of ketones with 2-aminopyridines. rsc.org This reaction uses a catalytic amount of hydriodic acid as a redox mediator in a simple undivided cell, with ethanol as a green solvent. rsc.org
In a related system, electrochemical methods have been used for the synthesis of CN-substituted imidazo[1,5-a]pyridines where ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) serves as both the electrolyte and the cyanating agent. rsc.org While not directly yielding the ethanol group, these electrochemical approaches highlight the potential for direct C-H functionalization to install precursors for further elaboration.
Photoredox Catalysis and Visible Light-Induced Transformations
Visible light-induced photoredox catalysis has become a prominent and eco-friendly tool for C-H functionalization, as it operates under mild conditions and often uses air as a benign oxidant. mdpi.comnih.govresearchgate.netacs.org A variety of transformations at the C3 position of imidazo[1,2-a]pyridines have been achieved using this technology. mdpi.comnih.gov
For instance, the C3-alkoxylation of imidazopyridines with alcohols can be achieved using rose bengal as an organic photoredox catalyst at room temperature, with air as the terminal oxidant. researchgate.netacs.org This method tolerates a wide range of functional groups. researchgate.net Similarly, visible light has been employed for the C3-thiocyanation using eosin (B541160) Y as the photocatalyst and NH₄SCN. nih.gov
Direct C3-alkylation has also been reported. Visible-light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines is one such strategy. mdpi.com Another approach involves the C-H alkylation using N-hydroxyphthalimide esters as alkylating agents, catalyzed by eosin Y. nih.gov These methods introduce alkyl chains that could potentially be designed or modified to incorporate a hydroxyl group, leading to the target ethanol structure.
| Photocatalyst/Reagents | Functionalization Type | Key Features | Reference |
|---|---|---|---|
| Rose Bengal / Alcohols / Air | C3-Alkoxylation | Metal-free, uses air as the oxidant at room temperature. | researchgate.netacs.org |
| Eosin Y / NH₄SCN / Air | C3-Thiocyanation | Visible-light-mediated protocol. | nih.gov |
| Rose Bengal / N-phenyltetrahydroisoquinoline / Air | C3-Aminoalkylation | Aerobic oxidative cross-dehydrogenative coupling. | nih.gov |
| Eosin Y / N-hydroxyphthalimide esters | C3-Alkylation | Organic photoredox catalysis with triflic acid as an additive. | nih.gov |
Stepwise Synthesis Involving C3-Precursors and Subsequent Ethanol Moiety Elaboration
An alternative and highly effective strategy involves the initial synthesis of an imidazo[1,2-a]pyridine ring with a suitable functional group at the C3 position, which is then chemically transformed into the desired ethanol side chain.
Conversion of C3-Carbaldehydes or Esters to Alcohols
This classical synthetic approach relies on the reduction of a carbonyl group. The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes or the corresponding esters serves as the crucial first step. As mentioned previously, copper-catalyzed formylation can provide the C3-carbaldehyde precursor. rsc.orgrsc.org There are also commercially available building blocks like 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde. sigmaaldrich.com
Once the C3-ester is obtained, for example, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, it can be reduced to the corresponding alcohol. nih.gov A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). For instance, ethyl imidazo[1,2-a]pyridine-2-carboxylate has been successfully reduced to imidazo[1,2-a]pyridin-2-ylmethanol (B1304814) using LiAlH₄ in diethyl ether. Although this example is for the C2 position, the same chemical principle applies to a C3-ester. The reaction involves dissolving the ester in a suitable solvent and adding the reducing agent, followed by quenching and extraction to isolate the alcohol product. This two-step sequence—synthesis of a C3-ester followed by its reduction—provides a reliable and versatile route to this compound and its analogues.
Ring-Opening/Closing Strategies Incorporating Ethanol Structure
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through ring-closing or cyclization reactions. While the ring-opening of a pre-formed imidazo[1,2-a]pyridine system is a known chemical transformation, it typically leads to products other than the desired ethanol derivative. For instance, the reaction of imidazo[1,2-a]pyridines with (diacetoxyiodo)benzene (B116549) and sodium azide (B81097) results in a ring-opening that yields α-iminonitriles. researchgate.net Therefore, synthetic strategies predominantly rely on building the imidazole (B134444) ring onto a pyridine precursor.
A prevalent and direct ring-closing strategy involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon that already contains or can be readily converted to the ethanol side chain. The classic Tschitschibabin reaction, which involves the reaction of 2-aminopyridine with an α-halocarbonyl compound, serves as a foundational approach. bio-conferences.org To specifically obtain the 3-ethanol derivative, a common route involves the initial synthesis of an ester-functionalized intermediate, such as ethyl imidazo[1,2-a]pyridine-3-carboxylate. This intermediate can be prepared by refluxing 2-aminopyridine with ethyl bromopyruvate in a solvent like ethanol. acs.org Subsequent reduction of the ester group, for example using a reducing agent like lithium aluminum hydride, would yield the target compound, this compound. A similar reduction of the analogous ethyl imidazo[1,2-a]pyridine-2-carboxylate to its corresponding methanol derivative has been documented.
More advanced, one-pot multicomponent reactions have been developed to assemble complex imidazo[1,2-a]pyridine derivatives in a single step. A notable example is the synthesis of 2-(2-triazolyl-imidazo[1,2-a]pyridin-3-yl)ethanol analogs. rsc.org This process involves a three-component A³ coupling followed by a 5-exo-dig cyclization, directly installing the ethanol moiety at the C3 position. rsc.org This method highlights a sophisticated ring-closing strategy that incorporates the ethanol structure from the outset.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact, reduce costs, and enhance safety. sioc-journal.cn These principles are broadly applicable to the synthesis of the core scaffold and can be adapted for the specific production of this compound and its analogs.
A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free reactions and the use of water as a reaction medium have been successfully implemented for the synthesis of the imidazo[1,2-a]pyridine core.
A simple and highly efficient procedure involves the condensation of α-haloketones with 2-aminopyridines at a modest temperature of 60°C without any catalyst or solvent, affording the products in excellent yields. bio-conferences.orgscielo.br Another approach describes conducting the reaction in an aqueous environment, which remarkably proceeds without the need for a catalyst. bio-conferences.org Furthermore, efficient synthesis has been achieved in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. acs.org This method, catalyzed by a Cu(II)–ascorbate system, facilitates the reaction of 2-aminopyridines, aldehydes, and alkynes at 50°C. acs.org
| Starting Materials | Catalyst/Medium | Conditions | Yield | Reference |
| 2-Aminopyridines, α-Haloketones | None / Solvent-Free | 60°C | Good to Excellent | bio-conferences.orgscielo.br |
| 2-Aminopyridine, Aldehyde, Isonitrile | None / Aqueous | N/A | High | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Alkyne | CuSO₄·5H₂O, Sodium Ascorbate / Aqueous SDS | 50°C, 6-16 h | Good to Excellent | acs.org |
The use of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green synthetic chemistry, offering significant reductions in reaction times, improved yields, and often milder reaction conditions.
Ultrasound-assisted synthesis has been shown to be highly effective. One protocol utilizes ultrasonic irradiation (40 kHz) for the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in polyethylene (B3416737) glycol (PEG-400), a non-toxic and recyclable solvent, achieving excellent yields in as little as 15-30 minutes. scispace.comscispace.com Another green method employs ultrasound in water, using a KI/tert-butyl hydroperoxide system to facilitate the C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Microwave-assisted synthesis also provides an expeditious route. One-pot, three-component reactions of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines can be completed in short time frames with good yields under microwave irradiation. rsc.org An exceptionally green approach uses lemon juice as a natural acidic catalyst and solvent under microwave irradiation to produce imidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines. benthamdirect.com This method avoids hazardous solvents and catalysts, offering high yields in minimal time. benthamdirect.com
| Energy Source | Catalyst/Solvent | Key Features | Reaction Time | Reference |
| Ultrasound | None / PEG-400 | Rapid, high yields, non-toxic solvent | 15-30 min | scispace.comscispace.com |
| Ultrasound | KI/TBHP / Water | Metal-free, green solvent | N/A | organic-chemistry.org |
| Microwave | Molecular Iodine | Metal-free, one-pot, three-component | Short | rsc.org |
| Microwave | Lemon Juice | Natural catalyst and solvent, one-pot | 10-15 min | benthamdirect.com |
The development of recyclable and heterogeneous catalysts is crucial for sustainable chemical manufacturing, as it simplifies product purification and reduces catalyst waste.
Several such systems have been reported for imidazo[1,2-a]pyridine synthesis. Neutral alumina (B75360) has been employed as an effective, simple, and efficient catalyst for producing these derivatives at room temperature. bio-conferences.org A notable advancement is the use of a nano copper oxide catalyst for a one-pot, three-component reaction to synthesize 2-triazolyl-imidazo[1,2-a]pyridine derivatives, including those with a 3-ethanol side chain. rsc.org This nanocatalyst is readily recyclable and demonstrates wide substrate scope with good yields. rsc.org Another innovative approach utilizes a novel, easily prepared nanocatalyst, TiO₂-[bip]-NH₂⁺ C(NO₂)₃⁻, for the solvent-free synthesis of related heterocyclic systems. researchgate.net This catalyst can be recycled and reused for multiple cycles without significant loss of activity. researchgate.net
| Catalyst | Reaction Type | Key Advantages | Reference |
| Neutral Alumina | Condensation | Heterogeneous, simple, room temp. | bio-conferences.org |
| Nano Copper Oxide | One-pot, three-component | Recyclable, good yields, wide scope | rsc.org |
| TiO₂-[bip]-NH₂⁺ C(NO₂)₃⁻ | One-pot, three-component | Recyclable, solvent-free, high yields | researchgate.net |
Chemical Reactivity and Transformational Chemistry of Imidazo 1,2 a Pyridine 3 Ethanol
Reactivity Profiles of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic structure, which influences its reactivity towards various reagents. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic distribution that directs the outcomes of substitution and addition reactions.
Electrophilic Aromatic Substitution Reactions
The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have shown that the C3 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. This is due to the ability of the nitrogen atom at position 1 to stabilize the resulting cationic intermediate, known as the Wheland intermediate, through resonance.
Common electrophilic substitution reactions on the imidazo[1,2-a]pyridine core include nitration, halogenation, and Friedel-Crafts reactions. For instance, iodination of imidazo[1,2-a]pyridines can be achieved regioselectively at the C3 position using molecular iodine under ultrasound irradiation, a metal-free and environmentally friendly method. acs.orgnih.gov
A study on the iodination of various 2-substituted imidazo[1,2-a]pyridines demonstrated the high regioselectivity for the C3 position. The reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with iodine in the presence of tert-butyl hydroperoxide (TBHP) in ethanol (B145695) under ultrasound irradiation afforded 3-iodo-2-phenylimidazo[1,2-a]pyridine (B3148393) in high yield. acs.org
Table 1: Regioselective C3-Iodination of 2-Substituted Imidazo[1,2-a]pyridines
| Entry | 2-Substituent | Product | Yield (%) |
| 1 | Phenyl | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 4-Methoxyphenyl | 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 90 |
| 3 | 4-Chlorophenyl | 3-Iodo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 88 |
| 4 | Naphthalen-2-yl | 3-Iodo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine | 84 |
Data sourced from a study on ultrasound-assisted iodination. acs.org
Nucleophilic Attack and Addition Reactions
While the electron-rich nature of the imidazo[1,2-a]pyridine ring generally disfavors nucleophilic attack, such reactions can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups or in the context of certain synthetic methodologies. For instance, the synthesis of imidazo[1,2-a]pyridines can involve the intramolecular nucleophilic attack of a pyridine nitrogen onto an electrophilic center. acs.org
Furthermore, the introduction of strong electron-withdrawing groups at certain positions can render the ring system susceptible to nucleophilic aromatic substitution (SNAAr) reactions.
Oxidative and Reductive Transformations of the Ring System
The imidazo[1,2-a]pyridine ring system can undergo oxidative and reductive transformations, although these are less common than substitution reactions. Oxidative coupling reactions have been utilized in the synthesis of more complex molecules containing this scaffold. For example, copper-catalyzed aerobic oxidative reactions are employed in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various carbonyl compounds. organic-chemistry.org
Reductive processes can lead to the saturation of the pyridine part of the fused system, yielding tetrahydroimidazo[1,2-a]pyridines. These reduced analogs often exhibit different biological profiles compared to their aromatic precursors.
Functional Group Transformations of the 3-Ethanol Side Chain
The hydroxyl group of the 3-ethanol side chain in Imidazo[1,2-a]pyridine-3-ethanol is a key functional group that can be readily transformed into other functionalities, providing access to a wide range of derivatives with potentially altered physicochemical and biological properties.
Oxidation of the Hydroxyl Group to Carbonyl Functionalities
The primary alcohol of the 3-ethanol side chain can be oxidized to the corresponding aldehyde, Imidazo[1,2-a]pyridine-3-acetaldehyde, or further to the carboxylic acid, Imidazo[1,2-a]pyridine-3-acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are employed.
A patented method describes the preparation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid from 2,2,2-trichloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanol through a series of steps including acetylation, reduction, and hydrolysis, demonstrating a synthetic route to the acetic acid derivative. google.com The synthesis of substituted imidazo[1,2-a]pyridine-3-yl-acetic acids has also been reported through multicomponent reactions involving Meldrum's acid. researchgate.net
Table 2: Synthesis of Imidazo[1,2-a]pyridine-3-yl-acetic acid Derivatives
| Starting Material | Reagents and Conditions | Product |
| 2,2,2-trichloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanol | 1. Acetic anhydride (B1165640) 2. Zn, Acetic acid 3. Hydrolysis | 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid |
| 2-Aminopyridine (B139424), aldehyde, Meldrum's acid | Multicomponent reaction | Substituted imidazo[1,2-a]pyridine-3-yl-acetic acid |
Information synthesized from a patent and a research article. google.comresearchgate.net
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides a more reactive pathway to the corresponding ester. For instance, ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has been synthesized and is commercially available, indicating the feasibility of ester formation at this position. sigmaaldrich.com A patent for the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate also highlights the general applicability of esterification in this class of compounds. google.com
Etherification , the formation of an ether linkage, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, further diversifying the chemical space around the imidazo[1,2-a]pyridine core.
Halogenation and Subsequent Nucleophilic Substitution at the Ethanol Carbon
Direct halogenation of the ethanol side chain of this compound to form the corresponding haloethyl derivative is a feasible transformation, although specific literature on this direct conversion is not abundant. The introduction of a halogen atom onto the terminal carbon of the ethanol group is a critical step for subsequent nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups.
Standard methods for the conversion of alcohols to alkyl halides can be employed. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding 2-(imidazo[1,2-a]pyridin-3-yl)ethyl chloride or bromide.
A key related transformation that facilitates nucleophilic substitution is the activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. The synthesis of this compound, 3-Methanesulfonate has been reported, which can then be subjected to nucleophilic substitution with various nucleophiles. chemicalbook.com
Another significant transformation of the ethanol group is its oxidation to the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. This transformation opens up another avenue for derivatization through amide bond formation. The synthesis of this acetic acid derivative has been achieved through various methods, including the hydrolysis of a corresponding ester, which itself can be formed from the ethanol precursor. smolecule.com
The halogenation of the imidazo[1,2-a]pyridine ring itself, particularly at the C3 position, is a well-documented process. nih.gov However, for the specific compound , the focus remains on the reactivity of the ethanol side chain.
| Starting Material | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| This compound | Methanesulfonyl chloride, base | This compound, 3-Methanesulfonate | Activation of the hydroxyl group for nucleophilic substitution. chemicalbook.com |
| This compound | Oxidizing agent (e.g., PCC, Jones reagent) | 2-(Imidazo[1,2-a]pyridin-3-yl)acetaldehyde | Intermediate for further reactions. |
| This compound | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid | Allows for amide bond formation. smolecule.com |
Derivatization for Conjugation and Linker Applications
The ethanol functionality of this compound is a versatile handle for derivatization, making the molecule a valuable building block for conjugation and linker applications in medicinal chemistry and materials science. The ability to modify this side chain allows for the attachment of various molecular entities, including reporter groups, polymers, or other bioactive molecules.
One of the most common strategies for derivatization is the conversion of the ethanol group to a carboxylic acid, as previously mentioned. This acid can then be coupled with amines to form stable amide bonds using standard peptide coupling reagents such as EDC/HOBt. This approach has been widely used to link imidazo[1,2-a]pyridine scaffolds to other molecules. bio-conferences.org
Alternatively, the hydroxyl group can be directly used for ether or ester linkages. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield an ether-linked derivative. Esterification with an acyl chloride or a carboxylic acid under appropriate catalytic conditions would produce an ester-linked conjugate.
The conversion of the ethanol to an amine via a two-step process involving halogenation followed by reaction with an amine source (e.g., ammonia, Gabriel synthesis) provides another point of attachment. These primary or secondary amines can then be used for further functionalization.
The imidazo[1,2-a]pyridine core itself is a privileged structure in drug discovery, and attaching linkers to it via the 3-position is a common strategy to develop new therapeutic agents. nih.govnih.gov The ethanol group provides a flexible and reactive site for the construction of these linkers.
| Functional Group on this compound | Reaction Type | Linkage Formed | Example Application |
|---|---|---|---|
| Hydroxyl | Esterification | Ester | Attachment of a drug molecule containing a carboxylic acid. |
| Hydroxyl | Etherification | Ether | Formation of a stable, non-hydrolyzable linker. |
| Carboxylic acid (from oxidation of ethanol) | Amidation | Amide | Coupling to peptides or amine-containing biomolecules. bio-conferences.org |
| Amine (from conversion of ethanol) | Amidation, Alkylation | Amide, Amine | Attachment of reporter molecules or solid supports. |
Mechanistic Studies of Key Reactions
The reactions involving the ethanol side chain of this compound are governed by fundamental mechanistic principles of organic chemistry, influenced by the electronic properties of the heterocyclic ring system.
Elucidation of Reaction Pathways and Transition States
The conversion of the alcohol to an alkyl halide, for example with thionyl chloride, likely proceeds through the formation of a chlorosulfite ester intermediate. The subsequent attack by a chloride ion can occur via an SN2 or SNi mechanism, depending on the reaction conditions. The transition state for an SN2 reaction would involve the backside attack of the chloride ion on the carbon bearing the leaving group.
The oxidation of the alcohol to the aldehyde and then to the carboxylic acid involves the removal of hydrogen atoms. With chromium-based reagents, the mechanism typically involves the formation of a chromate (B82759) ester followed by an E2-like elimination of H₂CrO₃.
For nucleophilic substitution reactions on the activated ethanol group (e.g., mesylate), the pathway is typically SN2. The rate of this reaction will be influenced by the steric hindrance around the electrophilic carbon and the nucleophilicity of the incoming nucleophile. The transition state will involve a pentacoordinate carbon atom.
Characterization of Reactive Intermediates (e.g., Radicals, Iminium Ions)
While radical reactions on the imidazo[1,2-a]pyridine ring have been documented, the transformations of the ethanol side chain under non-radical conditions are more likely to proceed through ionic intermediates. rsc.org
In the activation of the hydroxyl group, an oxonium ion is a key intermediate, formed by the protonation of the alcohol in acidic media or by reaction with a Lewis acid. This protonated alcohol is a much better leaving group (water) for subsequent nucleophilic attack.
The electronic nature of the imidazo[1,2-a]pyridine ring can influence the stability of intermediates. The C3 position is known to be susceptible to electrophilic attack, and the formation of an iminium-like species through interaction with the nitrogen lone pair of the imidazole ring could potentially influence the reactivity of the adjacent side chain, although this is less likely to be the dominant effect in the direct functionalization of the ethanol group itself. In three-component reactions involving the imidazo[1,2-a]pyridine core, aldehydes, and amines, the formation of an iminium ion intermediate that is then attacked by the C3 position of the heterocycle is a proposed mechanism. nih.gov
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The kinetics of the reactions involving the ethanol side chain are governed by factors such as the concentration of reactants, temperature, and the nature of the solvent. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
The thermodynamics of these transformations are dictated by the relative stabilities of the reactants and products. The conversion of an alcohol to an alkyl halide or a mesylate is generally an exothermic process, driven by the formation of stronger bonds. The oxidation of an alcohol to a carboxylic acid is also a thermodynamically favorable process.
The feasibility of a particular reaction can often be predicted by considering the bond energies of the bonds being broken and formed. For instance, the formation of a strong C-N or C-O bond in a nucleophilic substitution reaction will be a driving force for the reaction to proceed.
Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyridine 3 Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum of Imidazo[1,2-a]pyridine-3-ethanol provides precise information on the chemical environment of each proton. The aromatic protons on the pyridine (B92270) ring typically appear as distinct multiplets in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effects of the aromatic system. The protons of the ethanol (B145695) substituent, specifically the methylene (B1212753) groups (-CH₂-), exhibit characteristic shifts and coupling patterns that confirm their connectivity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[1,2-a]pyridine (B132010) Derivatives Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative for the core structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~145.7 |
| C3 | ~7.88 (s) | ~108.1 |
| C5 | ~8.14 (d) | ~125.6 |
| C6 | ~6.80 (t) | ~112.5 |
| C7 | ~7.19 (t) | ~124.7 |
| C8 | ~7.67 (d) | ~117.5 |
| C8a | - | ~145.6 |
| -CH₂- (alpha to OH) | ~3.9 (t) | ~60 |
| -CH₂- (beta to OH) | ~3.0 (t) | ~30 |
To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring and between the methylene protons of the ethanol side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. emerypharma.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts. diva-portal.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.com This technique is invaluable for connecting different spin systems. For instance, it can show correlations from the methylene protons of the ethanol group to the C2 and C3 carbons of the imidazopyridine ring, confirming the position of the substituent. It is also essential for assigning quaternary carbons (those with no attached protons). emerypharma.com
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H5 ↔ H6, H6 ↔ H7, H7 ↔ H8 | Confirms connectivity of pyridine ring protons. |
| COSY | -CH₂-CH₂-OH | Confirms connectivity within the ethanol side chain. |
| HSQC | H5/C5, H6/C6, H7/C7, H8/C8 | Assigns specific carbon signals to their attached protons. |
| HMBC | -CH₂- (β to OH) ↔ C2, C3 | Confirms the attachment point of the ethanol side chain at C3. |
| HMBC | H5 ↔ C3, C7, C8a | Confirms the overall fused ring structure. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net
The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain are observed around 3100-2850 cm⁻¹. acs.org The C=N and C=C stretching vibrations within the fused aromatic ring system typically appear in the 1650-1450 cm⁻¹ region. mdpi.com Furthermore, a strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |
| 3000 - 2850 | C-H stretch (sp³) | Alkyl Side Chain (-CH₂) |
| 1650 - 1580 | C=N stretch | Imidazo Ring |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govrsc.org This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₀N₂O), HRMS would confirm its molecular formula by matching the experimentally measured mass with the calculated theoretical mass. rsc.org
Table 4: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₉H₁₀N₂O | [M+H]⁺ | 163.0866 | Typically within 5 ppm of calculated value |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. nih.gov
For this compound, ESI-MS in positive ion mode would predominantly show the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. rsc.org By varying the instrumental conditions (e.g., through in-source collision-induced dissociation), fragmentation of the parent ion can be induced. A characteristic fragmentation pathway would involve the loss of a water molecule (-18 Da) from the ethanol side chain, and subsequent cleavage of the ethyl group.
Table 5: Expected ESI-MS Ions for this compound
| m/z Value | Ion Description |
|---|---|
| 163.1 | [M+H]⁺ (Protonated Molecule) |
| 145.1 | [M+H - H₂O]⁺ (Loss of water) |
| 132.1 | [M+H - CH₂OH]⁺ (Loss of hydroxymethyl radical) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
In a representative crystal structure of an imidazo[1,2-a]pyridine derivative, the molecule crystallizes in a specific space group, and the unit cell dimensions define the repeating structural unit. The planarity of the imidazo[1,2-a]pyridine core is a common feature, facilitating π-π stacking interactions between adjacent molecules in the crystal lattice. Hydrogen bonding, often involving the nitrogen atoms of the imidazole (B134444) ring and substituents, plays a significant role in stabilizing the crystal packing. For a hydroxyl-containing derivative like this compound, it is expected that the hydroxyl group would actively participate in hydrogen bonding networks, either with neighboring molecules or with solvent molecules if present in the crystal.
A search of the Cambridge Structural Database (CSD) for related compounds, such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, confirms the planarity of the core and provides typical bond lengths and angles for the imidazo[1,2-a]pyridine scaffold. nih.gov For example, the C-N and C-C bond lengths within the fused rings are consistent with their aromatic character.
Table 1: Representative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Key Intermolecular Forces | Hydrogen bonding, π-π stacking |
| Note: The values in this table are representative and based on published data for derivatives of imidazo[1,2-a]pyridine. Specific values for this compound would require experimental determination. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the nature of the electronic transitions and the extent of conjugation.
The UV-Vis spectrum of the imidazo[1,2-a]pyridine scaffold is characterized by electronic transitions within the aromatic π-system. ijrpr.com Typically, imidazo[1,2-a]pyridine derivatives exhibit two or more distinct absorption bands. ijrpr.comsci-hub.se The higher energy band, usually observed in the range of 250-280 nm, is attributed to a π → π* transition involving the entire bicyclic system. ijrpr.comnih.gov A second, lower energy band is often observed at longer wavelengths, typically between 280 nm and 360 nm. ijrpr.comsci-hub.se The position and intensity of this band are more sensitive to the nature and position of substituents on the ring system. ijrpr.com
For this compound, the ethanol substituent at the 3-position is not expected to significantly extend the conjugation of the aromatic system. Therefore, its UV-Vis spectrum is predicted to be similar to that of the parent imidazo[1,2-a]pyridine, with characteristic π → π* transitions. The hydroxyl group may, however, influence the spectrum through solvent interactions, particularly in protic solvents, which can lead to solvatochromic shifts (shifts in λmax with solvent polarity).
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related systems have shown that the main absorption bands correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals, all of which are predominantly π in character. nih.govtandfonline.com
Table 2: Typical UV-Vis Absorption Data for Imidazo[1,2-a]pyridine Derivatives in Ethanol
| Absorption Band | Wavelength Range (nm) | Type of Transition |
| Band I | 250 - 280 | π → π |
| Band II | 280 - 360 | π → π |
| Note: The data in this table is representative of the imidazo[1,2-a]pyridine class of compounds and is based on published literature. The exact λmax values for this compound would need to be determined experimentally. ijrpr.comsci-hub.se |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 3 Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying medium-sized organic molecules like Imidazo[1,2-a]pyridine-3-ethanol, balancing computational cost with high accuracy. nih.gov Calculations are typically performed using specific combinations of functionals and basis sets, such as the widely used B3LYP functional with a 6-31G(d,p) or 6-311G(d) basis set, to solve the Schrödinger equation approximately. nih.govscirp.orgresearchgate.net
A fundamental step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles for the entire structure. The resulting optimized geometry provides a realistic model of the molecule in its ground state.
Conformational analysis is also crucial, particularly due to the flexible ethanol (B145695) side chain (-CH₂CH₂OH) attached to the rigid imidazo[1,2-a]pyridine (B132010) core. The rotation around the C-C and C-O single bonds in this side chain can lead to various conformers with different energy levels. Computational methods can identify the most stable conformer, which is essential for understanding the molecule's interactions and properties. This stability can be influenced by intramolecular hydrogen bonding, for instance, between the hydroxyl hydrogen and the N1 nitrogen of the imidazole (B134444) ring.
Below is a table representing the kind of data generated from a DFT geometry optimization. The values for the core imidazo[1,2-a]pyridine ring are based on published data for the parent molecule, providing a reasonable approximation. researchgate.net
Table 1: Predicted Geometrical Parameters for the Imidazo[1,2-a]pyridine Core This table illustrates typical data obtained from DFT calculations. Values for the core ring are based on published data for the parent molecule.
| Parameter | Bond/Atoms | Calculated Value (B3LYP) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C2–C3 | 1.372 | 1.343 |
| Bond Length (Å) | C5–N6 | 1.406 | 1.398 |
| Bond Length (Å) | N7–C8 | 1.359 | 1.334 |
| Bond Angle (°) | C2–C3–C5 | 119.7 | 118.6 |
| Bond Angle (°) | C3–C5–N7 | 130.7 | 132.7 |
| Bond Angle (°) | N7–C8–C9 | 112.4 | 114.1 |
Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. scirp.org For imidazo[1,2-a]pyridine derivatives, the presence of electron-donating or withdrawing groups can significantly alter the HOMO and LUMO energy levels and thus tune the molecule's electronic properties and reactivity. scirp.org
Table 2: Representative FMO Data for an Imidazo[1,2-a]pyridine Derivative This table provides an example of the type of data generated from FMO analysis. Exact values for this compound would require specific calculation.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.08 | Electron-donating ability |
| ELUMO | -2.27 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.81 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. scirp.org The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are rich or deficient in electrons. This is invaluable for predicting how the molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).
The map is color-coded:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. scirp.org
Blue: Regions of positive electrostatic potential, electron-poor. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can identify the specific vibrational modes (stretching, bending, twisting) associated with different functional groups. researchgate.net Comparing these calculated frequencies with experimental spectra helps to confirm the molecular structure and assign the observed absorption bands.
For this compound, key predicted vibrations would include:
C-H stretching modes in the aromatic rings.
C=N and C=C stretching vibrations within the fused ring system.
O-H and C-O stretching from the ethanol side chain.
Various in-plane and out-of-plane bending modes.
The table below shows a comparison of calculated and experimental frequencies for the parent imidazo[1,2-a]pyridine molecule, illustrating the accuracy of this method. researchgate.net
Table 3: Selected Vibrational Frequencies (cm⁻¹) for Imidazo[1,2-a]pyridine This table demonstrates the correlation between theoretical and experimental vibrational data.
| Vibrational Mode Description | Calculated Frequency (B3LYP) | Experimental Frequency (IR) |
|---|---|---|
| Ring C-H Stretch | 3109 | 3110 |
| Ring C-H Stretch | 3064 | 3060 |
| Ring C=N/C=C Stretch | 1641 | 1637 |
| Ring C=C/C-N Stretch | 1515 | 1512 |
| Ring C-H In-plane Bend | 1294 | 1289 |
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are advanced computational techniques used to analyze chemical bonding and non-covalent interactions. nih.govtandfonline.com
QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of a chemical bond (e.g., covalent vs. ionic) and identify bond critical points (BCPs), which are indicators of bonding interactions. nih.gov
RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces, steric clashes, and hydrogen bonds. It plots the reduced density gradient against the electron density, with color-coded isosurfaces representing the type and strength of the interaction.
For this compound, these methods would be instrumental in confirming and characterizing the strength of any intramolecular hydrogen bond between the ethanol's -OH group and the heterocyclic ring's nitrogen atom. nih.govtandfonline.com This provides a deeper understanding of the forces that dictate the molecule's preferred conformation and stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focused on chemical features)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. derpharmachemica.com The fundamental principle is that the activity of a molecule is a direct function of its structure.
Developing a QSAR model for a class of compounds like this compound derivatives involves several key steps:
Data Set Compilation: A dataset of molecules with known biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's chemical nature. derpharmachemica.com They can be categorized as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution.
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices, which relate to the molecule's size and shape.
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures a molecule's solubility preference between water and an organic solvent.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a selection of the most relevant descriptors to the observed biological activity. derpharmachemica.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. derpharmachemica.com
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts. derpharmachemica.com
Spectroscopic Data Correlation and Validation with Theoretical Models
The elucidation of the molecular structure of this compound is greatly enhanced by the synergy between experimental spectroscopic techniques and theoretical computational models. Density Functional Theory (DFT) has emerged as a powerful tool for predicting various spectroscopic parameters, which can then be correlated with experimental data to validate the proposed structure. This correlation is crucial for an unambiguous assignment of spectral features and a deeper understanding of the molecule's electronic environment.
Theoretical calculations, typically initiated with a geometry optimization of the molecule, provide the foundation for predicting spectroscopic data. For this compound, this would involve methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the most stable conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key area where theoretical models offer significant insights. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry, theoretical chemical shifts can be derived. These calculated shifts are then correlated with the experimental NMR spectrum. A strong linear correlation between the calculated and experimental data serves as a robust validation of the molecular structure. For complex heterocyclic systems, this computational approach is invaluable in resolving ambiguities in signal assignments that may arise from overlapping peaks or complex splitting patterns in the experimental spectrum. modgraph.co.uk
Vibrational (Infrared and Raman) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of this compound. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch of the ethanol group, C-N and C=C stretching modes within the imidazopyridine ring, and various bending modes.
Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated. This spectrum can then be compared with the experimental one to understand the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the imidazo[1,2-a]pyridine chromophore. The correlation between theoretical and experimental λmax values helps in confirming the electronic structure of the molecule.
The table below illustrates a conceptual framework for the correlation of experimental and theoretical spectroscopic data for this compound.
| Spectroscopic Technique | Experimental Data | Theoretical Prediction Method | Predicted Parameters | Correlation and Validation |
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | GIAO-DFT | Isotropic Shielding Constants | Linear regression analysis of calculated vs. experimental shifts validates signal assignment. |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Isotropic Shielding Constants | Confirms the carbon skeleton and the electronic environment of each carbon atom. |
| FT-IR | Absorption Bands (cm⁻¹) | DFT Frequency Calculation | Vibrational Frequencies and Intensities | Aids in the assignment of functional group vibrations and fingerprint region modes. |
| UV-Vis | Absorption Maxima (λmax) | TD-DFT | Excitation Energies, Oscillator Strengths | Elucidates the nature of electronic transitions and confirms the chromophore structure. |
Prediction of Reactivity Indices and Chemical Hardness/Softness
Conceptual Density Functional Theory (DFT) provides a robust framework for predicting the chemical reactivity of molecules like this compound. nih.gov By analyzing the electronic structure, various global and local reactivity descriptors can be calculated. These descriptors offer valuable insights into the molecule's stability and the likely sites for electrophilic and nucleophilic attack.
The foundation for these predictions lies in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. scirp.org
From these frontier molecular orbital energies, several global reactivity descriptors can be derived:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2. dntb.gov.ua
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive. dntb.gov.ua
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).
To pinpoint specific reactive sites within the molecule, local reactivity descriptors are employed. The Fukui function, f(r) , is a key descriptor that indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. elsevierpure.com It helps in identifying the most probable sites for:
Nucleophilic attack (f⁺(r)): Where an electrophile is most likely to attack.
Electrophilic attack (f⁻(r)): Where a nucleophile is most likely to attack.
Radical attack (f⁰(r)): Where a radical is most likely to attack.
Another valuable tool for visualizing local reactivity is the Molecular Electrostatic Potential (MEP) map . researchgate.net The MEP map illustrates the charge distribution within the molecule, with regions of negative potential (typically colored red or yellow) indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (typically colored blue) indicating electron-deficient areas prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the ethanol group would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic interaction.
The following table summarizes the key theoretical reactivity descriptors and their significance for this compound.
| Reactivity Descriptor | Formula | Significance |
| Global Descriptors | ||
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and overall reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; higher value suggests lower reactivity. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value suggests higher reactivity. |
| Local Descriptors | ||
| Fukui Function (f(r)) | Varies for f⁺, f⁻, f⁰ | Identifies specific atomic sites for nucleophilic, electrophilic, and radical attack. |
| Molecular Electrostatic Potential (MEP) | - | Visualizes electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic interactions. |
Research Applications of Imidazo 1,2 a Pyridine 3 Ethanol Derivatives
Role as a Scaffold in Chemical Biology Research
The imidazo[1,2-a]pyridine (B132010) framework is a cornerstone in the design of biologically active compounds. bio-conferences.orgnih.gov Its structural similarity to endogenous purines allows for interaction with a variety of biological targets. bio-conferences.org The ethanol (B145695) substituent at the 3-position provides a key functional handle for further chemical modification, enabling the exploration of molecular interactions and the systematic development of structure-activity relationships.
Exploration of Molecular Interactions with Biological Targets
Derivatives of the imidazo[1,2-a]pyridine scaffold have been instrumental in probing the binding pockets of various enzymes and receptors. For instance, researchers have synthesized and evaluated a series of these compounds to understand their interactions with targets such as aldehyde dehydrogenase (ALDH), a key enzyme in cellular metabolism. acs.org Crystallographic studies have revealed how these molecules bind within the active site of ALDH1A3, providing a molecular basis for their inhibitory activity. acs.org These studies highlight how the core scaffold orients the substituents to interact with specific amino acid residues within the protein's binding site.
In other research, the imidazo[1,2-a]pyridine nucleus has been utilized to develop covalent inhibitors. By incorporating a reactive "warhead," scientists have designed molecules that can form a permanent bond with a specific amino acid residue in the target protein, such as KRAS G12C. rsc.org This strategy allows for highly specific and durable target engagement. Molecular docking studies further elucidate these interactions, showing how the scaffold positions the reactive group for optimal covalent modification. rsc.org
The versatility of the imidazo[1,2-a]pyridine scaffold is also evident in its use to target protein kinases, such as Nek2, which are involved in cell cycle regulation. nih.gov Synthetic derivatives have been designed to explore the ATP-binding pocket of these enzymes, with modifications to the core structure leading to variations in binding affinity. nih.gov
Methodological Development of Structure-Activity Relationship (SAR) Studies for Target Binding
The systematic modification of the imidazo[1,2-a]pyridine-3-ethanol backbone is a powerful strategy for developing structure-activity relationships (SAR). SAR studies are crucial for optimizing the potency and selectivity of a compound for its biological target.
A common approach involves the synthesis of a library of analogs where different substituents are introduced at various positions of the imidazo[1,2-a]pyridine ring system and the phenyl group. For example, in the development of ALDH1A3 inhibitors, researchers synthesized a series of 6-substituted and 7-substituted imidazo[1,2-a]pyridines. acs.org This allowed them to investigate the electronic and steric effects of different functional groups on inhibitory activity.
Similarly, in the pursuit of Nek2 inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized and their biological activities were assessed. nih.gov This led to the identification of a compound with significant proliferation inhibitory activity. nih.gov The SAR study revealed that the nature and position of substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine core played a critical role in determining the compound's potency.
The following table summarizes key findings from SAR studies on imidazo[1,2-a]pyridine derivatives:
| Target | Key SAR Findings | Reference |
| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Insertion of suitable substituents on the two pendant rings can lead to novel effective analogues. | acs.org |
| Nek2 Kinase | The nature and position of substituents on the phenyl ring are critical for inhibitory activity. | nih.gov |
| KRAS G12C | The imidazo[1,2-a]pyridine scaffold is suitable for the development of covalent inhibitors. | rsc.org |
Contributions to Advanced Materials Science and Optoelectronics
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to its exploration in the development of advanced materials, particularly in the fields of fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov
Development of Fluorescent Probes and Chemosensors
Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, and this property can be modulated by the introduction of different substituents. nih.gov The hydroxymethyl group, in particular, has been investigated as a potential enhancer of fluorescence. nih.gov This has led to the development of fluorescent probes for the detection of metal ions.
For instance, a fused imidazo[1,2-a]pyridine-based sensor has been designed and synthesized for the selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media. rsc.orgresearchgate.net This probe exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, with high sensitivity and selectivity. rsc.orgresearchgate.net The detection limits for these ions were found to be in the parts-per-billion (ppb) range. rsc.orgresearchgate.net The utility of this probe was also demonstrated in imaging these ions within HeLa cells. rsc.org
The following table highlights the characteristics of an imidazo[1,2-a]pyridine-based fluorescent probe:
| Analyte | Response | Limit of Detection (LOD) | Reference |
| Fe³⁺ | Turn-on | 4.0 ppb | rsc.orgresearchgate.net |
| Hg²⁺ | Turn-off | 1.0 ppb | rsc.orgresearchgate.net |
Applications in Organic Light-Emitting Diodes (OLEDs) and Photonics
The strong fluorescence and tunable emission properties of imidazo[1,2-a]pyridine derivatives make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the substituents on the core scaffold. For example, the introduction of amino or dimethylamino groups at the 4'-position of a 2-phenyl imidazo[1,2-a]pyridine can shift the fluorescence to the visible region in polar solvents. nih.gov
Furthermore, π-expanded imidazo[1,2-a]pyridine analogs have been synthesized and their optical properties characterized. rsc.org These ladder-type compounds exhibit strong UV absorption and fluorescence in the blue region of the spectrum (415–461 nm), making them suitable for applications in photonics. rsc.org
Utilization in Catalysis and Ligand Design for Metal Complexes
The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold can act as coordination sites for metal ions, making these compounds useful as ligands in catalysis and for the synthesis of metal complexes.
Derivatives of imidazo[1,2-a]pyridine have been used to synthesize gold(III) metal complexes. nih.gov These complexes have been characterized and their interactions with DNA have been studied, suggesting potential applications in areas where metal-based compounds are utilized. nih.gov
In the field of catalysis, palladium-catalyzed reactions have been developed for the functionalization of the imidazo[1,2-a]pyridine core. For example, a method for the C-H olefination of imidazo[1,2-a]pyridine carboxamides has been reported, which proceeds in an environmentally friendly solvent system of aqueous ethanol under an oxygen atmosphere. researchgate.net This demonstrates the utility of the scaffold in developing sustainable chemical transformations.
Future Research Directions and Emerging Opportunities for Imidazo 1,2 a Pyridine 3 Ethanol
Development of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally friendly and efficient chemical processes has led to the development of novel synthetic pathways for Imidazo[1,2-a]pyridine-3-ethanol. These modern approaches aim to overcome the limitations of traditional methods, which often involve harsh conditions and generate significant waste.
One of the most promising techniques is microwave-assisted synthesis . This method utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products. tandfonline.comnih.govrsc.org For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives under microwave irradiation can be achieved in minutes rather than hours, with improved efficiency. organic-chemistry.org The use of green solvents like PEG-400 in conjunction with microwave assistance further enhances the sustainability of the process. tandfonline.com
Multicomponent reactions (MCRs) represent another significant advancement. researchgate.netrsc.org These reactions combine three or more starting materials in a single step to form a complex product, such as the imidazo[1,2-a]pyridine core. bio-conferences.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has proven to be a versatile tool for synthesizing a variety of imidazo[1,2-a]pyridine derivatives. mdpi.comsciforum.net This approach is highly efficient and minimizes waste, aligning with the principles of green chemistry. mdpi.com
Furthermore, the use of earth-abundant metal catalysts , such as copper and iron, is gaining traction. organic-chemistry.orgresearchgate.net These catalysts are less toxic and more cost-effective than their precious metal counterparts. Copper-catalyzed reactions, for example, have been successfully employed in the synthesis of imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.orgacs.org Catalyst-free methods are also being explored to further improve the environmental profile of the synthesis. nih.govacs.org
| Synthetic Strategy | Key Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. | tandfonline.comnih.govrsc.orgorganic-chemistry.org |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste. | researchgate.netrsc.orgbio-conferences.orgmdpi.commdpi.comsciforum.net |
| Earth-Abundant Metal Catalysis | Lower toxicity, cost-effective, milder conditions. | organic-chemistry.orgresearchgate.netacs.org |
| Catalyst-Free Synthesis | Environmentally friendly, simplified procedures. | nih.govacs.org |
Integration with Automated Synthesis and Flow Chemistry Techniques
The integration of automation and flow chemistry is set to revolutionize the synthesis of this compound. These technologies offer precise control over reaction parameters, leading to enhanced efficiency, reproducibility, and scalability.
Automated synthesis platforms can perform numerous reactions in parallel, enabling the rapid screening of different catalysts, solvents, and reaction conditions. This high-throughput approach accelerates the discovery of optimal synthetic routes.
Flow chemistry , where reactions are carried out in a continuous stream, provides several benefits over traditional batch processes. acs.orgnih.gov It allows for superior heat and mass transfer, resulting in better control over the reaction and often leading to higher yields and purities. acs.org The continuous nature of flow chemistry also makes it highly scalable, facilitating the production of larger quantities of the target compound. nih.gov Automated flow synthesis systems have been developed for the efficient production of imidazo[1,2-a]pyridine derivatives, demonstrating the potential of this technology for industrial applications. researchgate.net
Exploration of Advanced Spectroscopic Methods for Real-time Reaction Monitoring
To fully harness the potential of modern synthetic techniques like flow chemistry, real-time monitoring of the reaction progress is essential. Advanced spectroscopic methods provide the necessary tools to track the formation of this compound and its intermediates as the reaction occurs.
Spectroscopy is a powerful analytical technique that studies the interaction between matter and electromagnetic radiation. azooptics.com Different types of spectroscopy, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, provide distinct information about the chemical structure and composition of a sample. youtube.com
In-situ spectroscopic techniques , such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be integrated directly into the reaction vessel or flow reactor. These methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control and optimization of the reaction.
Advanced NMR techniques , including 2D NMR methods like HMQC and HMBC, offer detailed structural information that is invaluable for elucidating reaction mechanisms. ipb.ptresearchgate.netyoutube.com The development of benchtop NMR spectrometers has made this powerful technique more accessible for routine reaction monitoring. The use of imidazo[1,5-a]pyridine (B1214698) as a fluorescent donor in Förster resonance energy transfer (FRET) platforms has also been explored for monitoring biological processes. mdpi.com
| Spectroscopic Technique | Information Provided | Application |
| In-situ FTIR/Raman | Real-time concentration of reactants and products. | Reaction monitoring and optimization. |
| Advanced NMR (2D, benchtop) | Detailed structural and mechanistic insights. | Elucidation of reaction pathways. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of products and intermediates. |
| Fluorescence Spectroscopy | Emission and excitation spectra. | Monitoring of fluorescent derivatives. mdpi.com |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The unique properties of the imidazo[1,2-a]pyridine scaffold, particularly its fluorescence, have opened up exciting opportunities for interdisciplinary research. ijrpr.com The fusion of synthetic organic chemistry and materials science is leading to the development of novel materials with tailored properties.
Imidazo[1,2-a]pyridine derivatives are known for their strong fluorescence, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net By modifying the substituents on the imidazo[1,2-a]pyridine core, researchers can fine-tune the color and efficiency of the emitted light. tandfonline.comresearchgate.net V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been developed that exhibit bright deep-blue emission. nih.gov
The fluorescent properties of these compounds also make them valuable as chemical sensors and bio-imaging agents . rsc.org For example, an imidazo[1,2-a]pyridine-based probe has been designed for the detection of sulfite (B76179) in living cells and organisms. The ethanol (B145695) group in this compound provides a convenient point of attachment for incorporating this fluorophore into larger molecules or materials, further expanding its potential applications. The scaffold has also been investigated for its potential in developing covalent anticancer agents. rsc.org
Q & A
Q. What are the common synthetic routes for synthesizing Imidazo[1,2-a]pyridine-3-ethanol derivatives?
- Methodological Answer : The synthesis typically involves multicomponent reactions or condensation strategies. For example:
- One-pot three-component reactions using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by K₂S₂O₈ and iodine .
- Ultrasound-assisted synthesis in PEG-400 with K₂CO₃, achieving yields of 65–85% under optimized amplitude (20 kHz) and solvent conditions .
- Rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones in ethanol with triethylamine, yielding bright yellow crystalline products (e.g., 70% yield for compound 13e) .
Q. Which analytical techniques are critical for structural characterization of Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- X-ray crystallography resolves hydrogen bonding and C–H⋯π interactions (e.g., CCDC 1426925 for a methyl-substituted derivative) .
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns, as demonstrated for antileishmanial compounds (e.g., δ 9.17 ppm for NH protons in 13e) .
- FT-IR identifies functional groups (e.g., carbonyl stretches at 1675–1716 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization at the C-3 position be optimized?
- Methodological Answer :
- Friedel-Crafts acylation using catalytic Lewis acids (e.g., AlCl₃) selectively acetylates the C-3 position. Key factors include solvent polarity and substrate steric hindrance, with yields >80% reported for acetylated libraries .
- Ultrasound irradiation enhances reaction efficiency by reducing aggregation and improving mass transfer, as shown in PEG-400-mediated syntheses .
Q. How do researchers resolve contradictions in catalytic methods for acylation reactions?
- Methodological Answer : Contradictions arise from competing pathways (e.g., over-acylation vs. decomposition). Strategies include:
- Parallel reaction monitoring to identify by-products via LC-MS.
- Solvent screening : Polar aprotic solvents (e.g., dioxane) favor Lewis acid activity, while DMSO stabilizes intermediates .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions, as demonstrated in the synthesis of acetylated derivatives .
Q. What experimental designs are effective for evaluating antitrypanosomal activity?
- Methodological Answer :
- In vitro assays : Use bloodstream-form Trypanosoma brucei with resazurin-based viability assays. Reference compound 8p (IC₅₀ = 2.1 µM) serves as a benchmark .
- Dose-response curves : Test concentrations from 0.1–100 µM, with positive controls (e.g., suramin).
- Selectivity indices : Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to ensure therapeutic relevance .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
